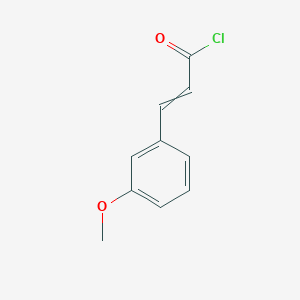
3-Methoxycinnamoyl Chloride
概要
説明
3-Methoxycinnamoyl Chloride is a useful research compound. Its molecular formula is C10H9ClO2 and its molecular weight is 196.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemistry
- Intermediate in Synthesis : 3-Methoxycinnamoyl chloride is widely used as an intermediate in organic synthesis. It aids in the production of various compounds, including pharmaceuticals and agrochemicals. Its reactivity towards nucleophiles makes it a valuable building block for synthesizing bioactive molecules .
Biology
- Antimicrobial and Antifungal Properties : Research has indicated that this compound exhibits potential antimicrobial and antifungal activities. Studies have explored its efficacy against various microbial strains, suggesting its potential as a therapeutic agent .
- Anti-inflammatory Effects : In vitro studies have shown that derivatives of this compound can inhibit the expression of pro-inflammatory cytokines and reactive nitrogen species, indicating its role in managing inflammatory conditions .
Medicine
- Drug Discovery : The compound has been investigated for its role in drug discovery processes, particularly for developing new therapeutic agents targeting diseases such as cancer and inflammatory disorders. Its derivatives have shown promising results in preclinical studies for their antiproliferative effects against cancer cell lines .
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of this compound against multidrug-resistant bacterial strains. The results demonstrated significant inhibition of bacterial growth, highlighting its potential application in treating infections caused by resistant pathogens .
Case Study 2: Anti-inflammatory Properties
Research involving animal models of colitis showed that compounds derived from this compound significantly reduced colonic tissue damage and clinical symptoms associated with inflammation. This suggests its potential use as an anti-inflammatory agent .
Data Table: Summary of Applications
化学反応の分析
Nucleophilic Substitution Reactions
General Mechanism :
The acyl chloride group (-COCl) reacts with nucleophiles (e.g., amines, alcohols, thiols) via a two-step mechanism:
-
Nucleophilic attack : The lone pair on the nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate.
-
Elimination : The intermediate loses HCl, leaving the substituted product .
| Reaction Type | Reagents | Products | Conditions |
|---|---|---|---|
| Amide Formation | Primary/secondary amines | Amides (e.g., R₂NCOR) | Pyridine (base), dichloromethane |
| Ester Formation | Alcohols (R-OH) | Esters (e.g., ROCOOR') | Pyridine, THF |
| Thioester Formation | Thiols (R-SH) | Thioesters (e.g., RSCOR) | Pyridine, THF |
Examples :
-
Reaction with ethanol produces 3-methoxycinnamoyl ethyl ester .
Hydrolysis
Mechanism :
Hydrolysis replaces the acyl chloride group (-COCl) with a carboxylic acid (-COOH). The reaction occurs in aqueous acidic or basic conditions .
| Reagents | Products | Conditions |
|---|---|---|
| Water (H₂O) | 3-Methoxycinnamic acid | Aqueous HCl or NaOH |
| Aqueous NaOH | Sodium salt of 3-methoxycinnamic acid | Basic conditions |
Formation of Phenylhydrazones
3-Methoxycinnamoyl chloride reacts with phenylhydrazine to form phenylhydrazones, which are used in the synthesis of diazo compounds and as intermediates in organic synthesis .
Reaction :
Experimental Conditions and Mechanisms
-
Nucleophilic Substitution :
-
Reagents : Pyridine (to neutralize HCl), dichloromethane or THF as solvents.
-
Temperature : Room temperature to reflux.
-
-
Hydrolysis :
Key Research Findings
-
Anticancer Activity : Phosphatidylcholine derivatives incorporating 3-methoxycinnamic acid exhibit IC₅₀ values as low as 30.5 μM against leukemia (MV4-11) and doxorubicin-resistant colon cancer (LoVo/DX) cell lines .
-
Mechanistic Insights :
-
GABA Receptor Modulation : Derivatives interact with GABA receptors, influencing neurotransmission.
-
Antioxidant Properties : Methoxy groups contribute to radical-scavenging activity.
-
特性
分子式 |
C10H9ClO2 |
|---|---|
分子量 |
196.63 g/mol |
IUPAC名 |
3-(3-methoxyphenyl)prop-2-enoyl chloride |
InChI |
InChI=1S/C10H9ClO2/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-7H,1H3 |
InChIキー |
SXXZPHOCVWJAEN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C=CC(=O)Cl |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













